molecular formula C20H30O6S2 B8604733 Dicyclohexyl 4,6-dimethylbenzene-1,3-disulfonate CAS No. 96236-52-1

Dicyclohexyl 4,6-dimethylbenzene-1,3-disulfonate

Cat. No.: B8604733
CAS No.: 96236-52-1
M. Wt: 430.6 g/mol
InChI Key: KJNDNXFIOXNRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclohexyl 4,6-dimethylbenzene-1,3-disulfonate is a useful research compound. Its molecular formula is C20H30O6S2 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

96236-52-1

Molecular Formula

C20H30O6S2

Molecular Weight

430.6 g/mol

IUPAC Name

dicyclohexyl 4,6-dimethylbenzene-1,3-disulfonate

InChI

InChI=1S/C20H30O6S2/c1-15-13-16(2)20(28(23,24)26-18-11-7-4-8-12-18)14-19(15)27(21,22)25-17-9-5-3-6-10-17/h13-14,17-18H,3-12H2,1-2H3

InChI Key

KJNDNXFIOXNRGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2CCCCC2)S(=O)(=O)OC3CCCCC3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a one liter, four-necked, round bottom flask, equipped with stirrer, condenser and thermometer, 100.0 parts of pyridine and 16.55 parts of cyclohexanol were mixed under a nitrogen atmosphere and chilled to 0° C. with an ice water bath. To this solution 25.0 parts of 1,3-xylene-4,6-disulfonyl dichloride were added in portions over thirty minutes. The solution was stirred for one hour at 0° C. and then allowed to stand for twenty-four hours at 15° C. The mixture was poured into one liter of ice water and subsequently extracted with 300 parts of methylene chloride. The organic layer was washed successively with cold 6N sulfuric acid (until the water layer was acidic to pH paper), dilute sodium bicarbonate (three times with 300 part-portions), and water (twice with 300 part-portions). It was then dried over sodium sulfate, filtered, and the solvent removed in vacuo to yield the dicyclohexyl 1,3-xylene-4,6-disulfonate.
[Compound]
Name
solution 25.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.